Sligkv-NH2

GPCR Pharmacology Receptor Binding Assays PAR2 Signaling

SLIGKV-NH2 (CAS 190383-13-2) is a synthetic hexapeptide amide that functions as a potent and selective agonist of protease-activated receptor 2 (PAR2). The peptide corresponds to the tethered ligand sequence of human PAR2 that is exposed upon proteolytic cleavage by trypsin, enabling direct pharmacological activation of the receptor without the nonspecific effects associated with enzymatic activation.

Molecular Formula C₂₈H₅₄N₈O₇
Molecular Weight 614.8 g/mol
CAS No. 190383-13-2
Cat. No. B549683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSligkv-NH2
CAS190383-13-2
SynonymsSer-Leu-Ile-Gly-Lys-Val-NH2
seryl-leucyl-isoleucyl-glycyl-lysyl-valinamide
SLIGKV-NH2
Molecular FormulaC₂₈H₅₄N₈O₇
Molecular Weight614.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
InChIInChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1
InChIKeyHOWDUIVVWDUEED-WAUHAFJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLIGKV-NH2 (CAS 190383-13-2): A Peptidic Agonist for PAR2 Receptor Activation in Research


SLIGKV-NH2 (CAS 190383-13-2) is a synthetic hexapeptide amide that functions as a potent and selective agonist of protease-activated receptor 2 (PAR2) . The peptide corresponds to the tethered ligand sequence of human PAR2 that is exposed upon proteolytic cleavage by trypsin, enabling direct pharmacological activation of the receptor without the nonspecific effects associated with enzymatic activation [1]. SLIGKV-NH2 binds to PAR2 with a Ki of 9.64 μM and activates receptor signaling with an IC50 of 10.4 μM, making it a widely used molecular tool for investigating PAR2-mediated physiological and pathological processes .

Workflow PAR2 pathway activation study fit
Target Specificity Human PAR2 tethered ligand mimetic
Use Context Receptor pharmacology and signaling research

Why SLIGKV-NH2 Cannot Be Simply Substituted with Other PAR2 Activating Peptides


Although multiple synthetic peptides (e.g., SLIGRL-NH2, SLIGKV-OH) and peptidomimetics can activate PAR2, they exhibit substantial differences in receptor binding affinity, functional potency, metabolic stability, and tissue-specific efficacy [1][2]. Direct substitution of SLIGKV-NH2 with a closely related analog can lead to quantitatively distinct experimental outcomes due to variations in N-terminal amidation, sequence differences, and susceptibility to aminopeptidase degradation. These variables alter the effective concentration required to elicit a response in different assay systems, precluding simple interchangeability without rigorous revalidation of concentration-response relationships [1].

  • Sequence variations may shift binding affinity and functional potency across assay systems.
  • N-terminal amidation and metabolic stability differences can alter effective concentration requirements.
  • Interchangeability with rodent PAR2 peptides requires revalidation of concentration-response relationships.

Quantitative Differentiation of SLIGKV-NH2 from PAR2 Agonist Comparators: A Procurement Evidence Guide


PAR2 Binding Affinity and Functional Potency: SLIGKV-NH2 vs. SLIGRL-NH2

SLIGKV-NH2 demonstrates a Ki of 9.64 μM for PAR2 binding and an IC50 of 10.4 μM for functional activation . In head-to-head comparisons, SLIGKV-NH2 is approximately 5-fold less potent than SLIGRL-NH2 in endothelium-dependent relaxation assays, while being equipotent in contractile assays, highlighting assay-dependent differences in efficacy that preclude simple substitution [1].

Binding & Potency
Head-to-head
Ki 9.64 μM, IC50 10.4 μM; 5-fold less potent than SLIGRL-NH2 in relaxation, equipotent in contraction
Assay-dependent potency context
Rat pulmonary artery ring model
GPCR Pharmacology Receptor Binding Assays PAR2 Signaling

Mitogenic Potency: SLIGKV-NH2 vs. Reverse Sequence Control Peptide VKGILS-NH2

SLIGKV-NH2 stimulates the proliferation of growth-arrested human aortic smooth muscle cells (SMCs) with a half-maximum mitogenic response (EC50) of 80 nM [1]. In the same experimental system, the reverse sequence control peptide VKGILS-NH2 exhibits no detectable mitogenic activity, confirming that the biological effect is sequence-specific and not due to nonspecific peptide interactions [1].

Mitogenic Potency
Head-to-head
EC50 80 nM; reverse control VKGILS-NH2 no activity
Sequence-specific mitogenic response context
Human aortic SMC proliferation assay
Vascular Biology Cell Proliferation Control Peptide Validation

Functional Potency Relative to Amidated vs. Free Acid PAR2 Peptides: Impact of N-Terminal Modification

In vivo salivation assays in ddY mice demonstrate that the N-terminal furoylated derivative 2f-LIGRL-NH2 exhibits approximately 1100-fold greater potency than the free acid peptide SLIGKV-OH [1]. While direct comparison data for SLIGKV-NH2 in this specific assay is not reported, the study establishes that C-terminal amidation (as in SLIGKV-NH2) and N-terminal acylation dramatically enhance metabolic stability and in vivo efficacy, a principle that differentiates amidated PAR2 agonists from their free acid counterparts [1].

Amidation Impact
Class-level
~1100-fold in vivo potency difference between amidated and free acid forms
Supports amidation stability review
Direct SLIGKV-NH2 comparison not reported
Peptide Chemistry Structure-Activity Relationship In Vivo Pharmacology

Optimal Research Applications for SLIGKV-NH2 Based on Verified Quantitative Differentiation


PAR2-Mediated Vascular Smooth Muscle Cell Proliferation Studies

SLIGKV-NH2 is specifically validated for inducing PAR2-dependent mitogenesis in human aortic smooth muscle cells with an EC50 of 80 nM [1]. This makes it the peptide of choice for studies investigating the role of PAR2 in vascular remodeling and atherosclerosis. The availability of the inactive reverse-sequence control peptide VKGILS-NH2 further supports rigorous experimental design [1].

Investigating PAR2 Signaling in Human Tissues and Cells

As the human PAR2 tethered ligand mimetic, SLIGKV-NH2 is the appropriate tool for activating human PAR2 in vitro, with established binding (Ki = 9.64 μM) and functional activation (IC50 = 10.4 μM) parameters . It is particularly suited for studies in human-derived cells where the rodent-specific analog SLIGRL-NH2 may exhibit altered pharmacology [2].

Endothelium-Dependent Vascular Reactivity Assays

SLIGKV-NH2 produces concentration-dependent contractile responses in human umbilical vein preparations with intact endothelium [2]. In rat pulmonary artery, it demonstrates assay-dependent differential potency compared to SLIGRL-NH2, being 5-fold less potent in relaxation but equipotent in contraction [2]. This profile makes it valuable for dissecting PAR2-mediated endothelial mechanisms.

Control Experiments for PAR2 Specificity Using VKGILS-NH2

The reverse-sequence control peptide VKGILS-NH2 is essential for confirming that observed effects of SLIGKV-NH2 are sequence-specific and not due to nonspecific peptide interactions [1]. Procurement of both peptides together enables robust, well-controlled PAR2 pharmacology studies.

Application
Selection Property
Validation Focus
SMC proliferation studies
Sequence-specific mitogenic response context
Control peptide specificity review
Human PAR2 signaling studies
Human receptor tethered ligand mimic
Binding and activation parameter review
Endothelium-dependent vascular assays
Assay-dependent differential potency context
Contraction vs. relaxation endpoint review
PAR2 specificity controls
Sequence-specific vs. control peptide comparison
Negative control validation with VKGILS-NH2

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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